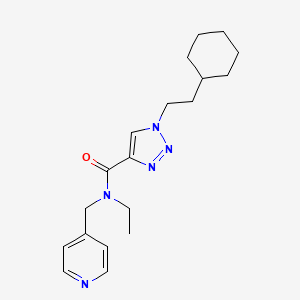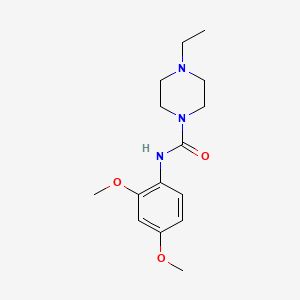![molecular formula C18H20N2O5 B5320266 1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5320266.png)
1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MP-10 and has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of MP-10 is not fully understood. However, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and glutamate. MP-10 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and cognitive function.
Biochemical and Physiological Effects:
MP-10 has several biochemical and physiological effects. It has been shown to increase the expression of BDNF, which is important for neuroplasticity and cognitive function. MP-10 has also been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects may contribute to its neuroprotective and cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has several advantages for lab experiments. It has been shown to be well-tolerated in animal models and has a good safety profile. MP-10 is also relatively easy to synthesize, which makes it accessible for research purposes. However, there are also some limitations to using MP-10 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects. Additionally, more research is needed to determine its efficacy in humans.
Direcciones Futuras
There are several future directions for research on MP-10. One potential direction is to further investigate its mechanism of action. This could help to identify new targets for drug development and improve our understanding of its effects. Another potential direction is to investigate its efficacy in humans. This could help to determine its potential as a treatment for drug addiction or cognitive impairment. Overall, MP-10 has shown promise as a potential tool for scientific research, and further investigation is warranted.
Métodos De Síntesis
The synthesis method of MP-10 involves several steps. The first step is the synthesis of 1-(2-methyl-3-furoyl)-4-piperidone, which is then reacted with 2-methyl-3-pyridylboronic acid to obtain 1-(2-methyl-3-furoyl)-4-(2-methyl-3-pyridyloxy)piperidine. This compound is then treated with 4-chloro-4-oxobutanoic acid to obtain the final product, 1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential use in scientific research. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. MP-10 has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for drug addiction in humans.
Propiedades
IUPAC Name |
1-(2-methylfuran-3-carbonyl)-4-(2-methylpyridin-3-yl)oxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-15(4-3-8-19-12)25-18(17(22)23)6-9-20(10-7-18)16(21)14-5-11-24-13(14)2/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAJYOUABBJGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2(CCN(CC2)C(=O)C3=C(OC=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-8-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5320186.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5320192.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5320210.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5320237.png)
![2-(1,4-dithiepan-6-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5320245.png)

![5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5320253.png)

![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5320269.png)

![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320282.png)
![N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5320285.png)